N-(tert-Butyl)-2-pyrrolidinecarboxamide hydrochloride
Description
Properties
IUPAC Name |
N-tert-butylpyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.ClH/c1-9(2,3)11-8(12)7-5-4-6-10-7;/h7,10H,4-6H2,1-3H3,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXIGUHBBZZHCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCCN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butyl)-2-pyrrolidinecarboxamide hydrochloride typically involves the reaction of tert-butylamine with 2-pyrrolidinecarboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger quantities of the starting materials and optimizing the reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide bond undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : In concentrated HCl (6 M) at reflux, the amide cleaves to yield 2-pyrrolidinecarboxylic acid and tert-butylammonium chloride .
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Basic Hydrolysis : In NaOH (2 M) at 80°C, the reaction produces sodium 2-pyrrolidinecarboxylate and tert-butylamine .
Table 2: Hydrolysis Kinetics
| Condition | Temp (°C) | Time (h) | Conversion (%) |
|---|---|---|---|
| 6 M HCl | 100 | 4 | >95 |
| 2 M NaOH | 80 | 6 | 85–90 |
Thermal Stability and Decomposition
At temperatures >150°C, N-(tert-Butyl)-2-pyrrolidinecarboxamide hydrochloride undergoes decomposition via:
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Dehydrohalogenation : Loss of HCl to regenerate the free base.
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Carbocation Formation : The tert-butyl group stabilizes a tertiary carbocation, leading to rearrangements or dimerization .
Key Observation : Prolonged heating (>200°C) in inert solvents (e.g., toluene) produces pyrrolidine-derived olefins and tert-butyl chloride as byproducts .
Reactivity in Nucleophilic Substitutions
The tert-butyl group hinders SN2 mechanisms but permits SN1 pathways under strongly acidic conditions:
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SN1 Reactivity : Protonation of the amide nitrogen generates an oxonium intermediate, dissociating into a pyrrolidinium carbocation and tert-butyl chloride (Fig. 1B) .
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Nucleophilic Trapping : The carbocation reacts with nucleophiles (e.g., water, alcohols) to form substituted pyrrolidines .
Table 3: SN1 Reaction Outcomes
| Nucleophile | Product | Yield (%) |
|---|---|---|
| H₂O | 2-Pyrrolidinecarboxylic acid | 78 |
| MeOH | Methyl 2-pyrrolidinecarboxylate | 65 |
Reductive and Oxidative Transformations
Scientific Research Applications
Scientific Research Applications
- Chemistry: N-(tert-Butyl)-2-pyrrolidinecarboxamide hydrochloride serves as a building block in the synthesis of complex organic molecules.
- Biology: This compound is utilized in the study of enzyme inhibition and protein-ligand interactions. It has also been investigated for its antimicrobial and anticancer properties.
- Industry: It is employed in the production of specialty chemicals and materials.
Biological Activities
This compound has garnered interest in pharmacological research due to its diverse biological activities. The compound's biological activity is attributed to its interaction with specific molecular targets in the body, potentially exerting effects through the inhibition of enzymatic activity. Studies have indicated that certain derivatives exhibit cytotoxicity against cancer cell lines, suggesting potential applications in oncology.
Antimicrobial Activity
The compound has demonstrated efficacy against multidrug-resistant strains of Mycobacterium tuberculosis by inhibiting InhA, an enzyme crucial for fatty acid biosynthesis. In vitro studies have reported inhibition efficacy exceeding 90% under optimal conditions, highlighting its potential as an anti-tuberculosis agent.
Anticancer Properties
Investigations into the antiproliferative effects of this compound have shown promising results against various cancer cell lines:
| Cell Line | IC50 (μM) | Comparison with Doxorubicin |
|---|---|---|
| A-549 (Lung) | 0.90 | More effective |
| MCF-7 (Breast) | 1.20 | Comparable |
| HT-29 (Colon) | 1.50 | Less effective |
Certain derivatives of this compound have demonstrated superior performance compared to traditional chemotherapeutics like doxorubicin, indicating its potential as a novel anticancer agent.
Study on InhA Inhibition
A study focused on pyrrolidine carboxamides tested this compound's ability to inhibit InhA activity. Results showed that structural modifications significantly enhanced binding affinity, leading to improved potency against resistant strains of M. tuberculosis.
Dopamine Receptor Research
Mechanism of Action
The mechanism of action of N-(tert-Butyl)-2-pyrrolidinecarboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrrolidinecarboxamide Derivatives
| Compound Name | N-Substituent | Counterion | Key Structural Features |
|---|---|---|---|
| N-(tert-Butyl)-2-pyrrolidinecarboxamide | tert-Butyl | Hydrochloride | Bulky tert-butyl group; polar hydrochloride salt |
| N-Ethyl-2-pyrrolidinecarboxamide | Ethyl | Hydrochloride | Smaller alkyl chain; reduced steric hindrance |
| N-Methyl-2-pyrrolidinecarboxamide | Methyl | Mesylate | Minimal steric bulk; mesylate salt for solubility |
- tert-Butyl vs. Ethyl/Methyl Groups : The tert-butyl group in the target compound increases metabolic stability by resisting oxidative degradation in cytochrome P450 enzymes, whereas ethyl and methyl analogs exhibit shorter metabolic half-lives due to easier enzymatic processing .
- Hydrochloride vs. Mesylate Salts : Hydrochloride salts generally offer superior aqueous solubility (e.g., 25 mg/mL for hydrochloride vs. 15 mg/mL for mesylate in PBS buffer at pH 7.4) .
Physicochemical and Pharmacological Properties
Table 2: Physicochemical and Pharmacological Properties
| Compound Name | Aqueous Solubility (mg/mL) | LogP | Metabolic Stability (t₁/₂, min) | Receptor Binding Affinity (Ki, nM) |
|---|---|---|---|---|
| N-(tert-Butyl)-2-pyrrolidinecarboxamide | 25.3 ± 1.2 | 1.8 | 42.5 ± 3.7 | 12.4 (Dopamine D₂ receptor) |
| N-Ethyl-2-pyrrolidinecarboxamide | 18.9 ± 0.9 | 1.2 | 22.1 ± 2.1 | 28.6 (Dopamine D₂ receptor) |
| N-Methyl-2-pyrrolidinecarboxamide | 15.1 ± 1.5 | 0.9 | 15.8 ± 1.8 | 45.3 (Dopamine D₂ receptor) |
- Solubility and Lipophilicity : The tert-butyl group increases LogP (1.8 vs. 0.9–1.2 for smaller substituents), suggesting higher membrane permeability but requiring salt forms to balance solubility .
- Receptor Binding : The carboxamide moiety and tert-butyl group synergistically enhance D₂ receptor affinity (Ki = 12.4 nM), likely due to optimal steric and electronic interactions with the receptor’s hydrophobic pocket .
Pharmacokinetic Profiles
- Metabolic Stability : The tert-butyl group reduces CYP3A4-mediated metabolism, yielding a 42.5-minute half-life in human liver microsomes, compared to 15.8 minutes for the methyl analog .
- Bioavailability : Hydrochloride salts improve oral bioavailability (F = 65% for the target compound vs. 50% for mesylate salts) due to enhanced dissolution in gastric fluid .
Key Research Findings
- CNS Applications : Pyrrolidinecarboxamides with tert-butyl substituents show promise in preclinical models of Parkinson’s disease, attributed to their dopamine receptor modulation and blood-brain barrier penetration .
- Salt-Dependent Solubility: Hydrochloride salts outperform mesylate and tosylate counterparts in polar solvents, critical for intravenous formulations .
Notes on Contradictions and Limitations
- While tert-butyl groups generally improve metabolic stability, they may also increase off-target binding in some kinase assays, highlighting the need for selectivity studies .
- Evidence on salt forms is consistent for solubility but lacks comparative data on long-term stability, requiring further investigation .
Biological Activity
N-(tert-Butyl)-2-pyrrolidinecarboxamide hydrochloride is a compound that has gained attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies that highlight its significance in various medical contexts.
Overview of the Compound
This compound is characterized by a pyrrolidine ring with a tert-butyl substituent and a carboxamide functional group. Its molecular formula is with a molecular weight of approximately 206.713 g/mol. The unique structure contributes to its notable biological properties, making it a subject of interest in medicinal chemistry and pharmacology.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in the body. Research indicates that it may exert its effects through:
- Inhibition of Enzymatic Activity : The compound has shown significant inhibitory effects on various enzymes, particularly those involved in metabolic pathways critical for disease progression.
- Antiproliferative Activity : Studies have demonstrated that certain derivatives exhibit marked cytotoxicity against cancer cell lines, indicating potential applications in oncology.
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. It has shown efficacy against multidrug-resistant strains of Mycobacterium tuberculosis, specifically through the inhibition of InhA, an enzyme crucial for fatty acid biosynthesis. In vitro studies reported an inhibition efficacy exceeding 90% under optimal conditions, suggesting its potential as an anti-tuberculosis agent .
Anticancer Properties
Recent investigations into the antiproliferative effects of this compound revealed promising results against various cancer cell lines:
| Cell Line | IC50 (μM) | Comparison with Doxorubicin |
|---|---|---|
| A-549 (Lung) | 0.90 | More effective |
| MCF-7 (Breast) | 1.20 | Comparable |
| HT-29 (Colon) | 1.50 | Less effective |
These findings indicate that certain derivatives of this compound outperform traditional chemotherapeutics like doxorubicin, highlighting its potential as a novel anticancer agent .
Study on InhA Inhibition
In a focused study on pyrrolidine carboxamides, this compound was tested for its ability to inhibit InhA activity. The results demonstrated a binding affinity that was significantly enhanced through structural modifications, leading to improved potency against resistant strains of M. tuberculosis .
Antiproliferative Effects
A series of derivatives were synthesized and evaluated for their cytotoxic effects on cancer cell lines. One derivative showed an IC50 value of 0.90 μM against A-549 cells, indicating strong antiproliferative activity compared to doxorubicin . These results suggest a promising avenue for further development in cancer therapy.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(tert-Butyl)-2-pyrrolidinecarboxamide hydrochloride in academic settings?
- Methodological Answer : The compound can be synthesized via Boc (tert-butoxycarbonyl) protection strategies. For example, tert-butyl carbamate intermediates (e.g., tert-butyl 3-oxopyrrolidine-1-carboxylate, CAS 101385-93-7 ) can undergo hydrolysis followed by amidation. Reaction conditions should maintain anhydrous environments to avoid tert-butyl group cleavage. Post-synthesis, hydrochloride salt formation is achieved using HCl in ethyl acetate. Purification via recrystallization or column chromatography (silica gel, CH₂Cl₂/MeOH) is recommended .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : Compare ¹H/¹³C NMR shifts with analogous pyrrolidinecarboxamides (e.g., L-proline derivatives in ).
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., molecular weight ~220–310 g/mol, as seen in related compounds ).
- X-ray crystallography : If crystalline, compare unit cell parameters with structurally similar spirocyclic or azetidine derivatives .
Q. What storage conditions are critical for maintaining compound stability?
- Methodological Answer : Store at –15°C in airtight containers under inert gas (argon/nitrogen) to prevent hygroscopic degradation. Similar carboxamide hydrochlorides (e.g., L-proline-4-methoxy-β-naphthylamide hydrochloride, CAS 100930-07-2 ) show sensitivity to moisture and light, necessitating desiccants and amber vials.
Advanced Research Questions
Q. How can stereochemical inconsistencies in synthesized batches be resolved?
- Methodological Answer : Stereochemical purity is critical for pharmacological activity. Use chiral HPLC (e.g., Chiralpak® columns) with polar organic mobile phases (MeOH/EtOH) to separate enantiomers. For fluorinated analogs (e.g., (2S,4S)-4-fluoropyrrolidine-2-carbonitrile hydrochloride, CAS 426844-77-1 ), compare retention times with racemic standards. Dynamic NMR or circular dichroism (CD) may resolve configurational ambiguities .
Q. What strategies mitigate side reactions during tert-butyl group introduction?
- Methodological Answer : Side reactions like over-alkylation can occur due to the steric bulk of tert-butyl groups. Use low-temperature (–78°C) SN2 conditions with tert-butyl chloroformate. For Boc-protected intermediates (e.g., tert-butyl N-(azetidin-3-yl)carbamate, CAS 1170108-38-9 ), monitor reaction progress via TLC (Rf ~0.5 in hexane/EtOAc) to isolate mono-functionalized products.
Q. How can researchers address discrepancies between theoretical and experimental NMR data?
- Methodological Answer : Dynamic effects (e.g., rotamers) or solvent interactions (e.g., deuteration shifts in DMSO-d6) may cause mismatches. Computational tools (DFT, Gaussian) can simulate expected shifts. For example, compare computed ¹³C shifts of pyrrolidine carbons (~170–180 ppm for carboxamides) with experimental data .
Q. What analytical techniques optimize purity assessment for scale-up studies?
- Methodological Answer : Combine:
- HPLC-UV/ELSD : Use C18 columns (0.1% TFA in H₂O/ACN gradient) to detect impurities ≤0.1%.
- Elemental analysis : Validate C/H/N ratios within ±0.3% of theoretical values (e.g., C10H21ClN2O ).
- Karl Fischer titration : Ensure water content <1% for hygroscopic hydrochloride salts .
Data Contradiction Analysis
Q. How to interpret conflicting solubility data in polar vs. nonpolar solvents?
- Methodological Answer : Solubility discrepancies may arise from polymorphic forms or salt dissociation. For example, tert-butyl carbamates (e.g., CAS 1138324-48-7 ) show higher solubility in CHCl₃ than in H₂O due to hydrophobic tert-butyl groups. Conduct phase-solubility studies at varying pH (1–7) to map protonation-dependent solubility .
Q. Why do kinetic vs. thermodynamic reaction pathways yield different product ratios?
- Methodological Answer : For spirocyclic intermediates (e.g., tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate, CAS 236406-55-6 ), low temperatures favor kinetic control (less steric hindrance), while higher temperatures favor thermodynamic products. Use DFT calculations to model transition states and optimize conditions .
Tables for Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
